REACTION_CXSMILES
|
[F:1][C:2]1[C:13]([CH3:14])=[CH:12][C:5]2=[CH:6][CH2:7][CH2:8][C:9](=[O:11])[N:10]=[C:4]2[CH:3]=1.Cl.[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17].[OH-].[Na+]>CO.O.C(N(CC)CC)C.C(Cl)Cl>[C:9]([NH:10][C:4]1[CH:3]=[C:2]([F:1])[C:13]([CH3:14])=[CH:12][C:5]=1[CH2:6][CH2:7][CH2:17][C:16]([OH:19])=[O:18])(=[O:11])[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2C(=CCCC(N2)=O)C=C1C
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
They were stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
they were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the white residue so obtained
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
To the residue so obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue so obtained
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate-chloroform
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)F)C)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |